C.I. Acid green 27

Catalog No.
S12854573
CAS No.
M.F
C34H32N2Na2O8S2
M. Wt
706.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
C.I. Acid green 27

Product Name

C.I. Acid green 27

IUPAC Name

disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

Molecular Formula

C34H32N2Na2O8S2

Molecular Weight

706.7 g/mol

InChI

InChI=1S/C34H34N2O8S2.2Na/c1-3-5-9-21-13-15-25(29(19-21)45(39,40)41)35-27-17-18-28(32-31(27)33(37)23-11-7-8-12-24(23)34(32)38)36-26-16-14-22(10-6-4-2)20-30(26)46(42,43)44;;/h7-8,11-20,35-36H,3-6,9-10H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

BOXAUJCFZBSNKZ-UHFFFAOYSA-L

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+]

C.I. Acid Green 27, also known as disodium 2,2'-[(9,10-dioxo-9,10-dihydroanthracene-1,2-diyl)bis(4,1-phenylene)]bis(4-sulfonate), is an organic synthetic dye primarily used in various applications including textiles and biological research. This compound belongs to the class of acid dyes, which are characterized by their solubility in water and ability to dye fibers at acidic pH levels. C.I. Acid Green 27 is recognized for its bright green color and fluorescent properties, making it suitable for applications in fluorescence microscopy and other imaging techniques .

Typical of azo dyes, including electrophilic substitution and reduction reactions. The presence of sulfonate groups enhances its solubility in water, allowing it to interact with various substrates. When exposed to strong oxidizing agents or under extreme conditions, the dye can decompose, leading to the formation of potentially hazardous by-products . Additionally, studies have shown that C.I. Acid Green 27 can interact with proteins, such as human hemoglobin, affecting their structure and function through mechanisms involving electrostatic and hydrophobic interactions .

C.I. Acid Green 27 exhibits notable biological activities, particularly in its interaction with proteins. Research indicates that this compound can bind to human hemoglobin, leading to alterations in the protein's secondary structure and fluorescence properties. Such interactions are significant in toxicological studies as they may provide insights into the metabolic pathways of azo dyes and their potential impacts on biological systems . The compound's fluorescence properties also make it useful for tracking cellular processes in live cell imaging.

The synthesis of C.I. Acid Green 27 typically involves a multi-step process starting from simple aromatic compounds. The general method includes:

  • Nitration: Aromatic compounds are nitrated to introduce nitro groups.
  • Reduction: Nitro groups are reduced to amines.
  • Coupling: The resulting amines are coupled with diazonium salts derived from other aromatic compounds.
  • Sulfonation: Finally, sulfonic acid groups are introduced to enhance water solubility.

This synthetic route allows for the production of high-purity C.I. Acid Green 27 suitable for industrial applications .

C.I. Acid Green 27 has diverse applications across several fields:

  • Textile Industry: Used for dyeing wool and silk due to its affinity for protein fibers.
  • Biological Research: Employed as a fluorescent marker in microscopy and cell imaging.
  • Environmental Monitoring: Utilized in studies assessing the impact of dyes on aquatic ecosystems.
  • Food Industry: Occasionally used as a coloring agent, although this is less common due to regulatory restrictions.

Its unique properties make it valuable for both industrial processes and scientific research .

Studies on C.I. Acid Green 27 have focused on its interactions with various biomolecules. Notably, the binding affinity of C.I. Acid Green 27 with human hemoglobin has been characterized using multi-spectroscopic techniques such as ultraviolet-visible spectroscopy and fluorescence spectroscopy. These studies reveal that the dye can significantly quench the fluorescence of hemoglobin, indicating a strong interaction that alters the protein's conformation . Understanding these interactions is crucial for assessing the potential toxicological effects of azo dyes in biological systems.

C.I. Acid Green 27 shares structural similarities with other azo dyes but possesses unique characteristics that distinguish it from them. Below is a comparison with several similar compounds:

Compound NameChemical FormulaKey Features
C.I. Acid Red 27C18H16N2O7SKnown for strong red color; used in textiles
C.I. Acid Yellow 23C16H11N2NaO5SBright yellow dye; used in food coloring
C.I. Acid Blue 25C19H21N3NaO7SDeep blue color; used extensively in textiles
C.I. Acid Green 3C37H37N2O6S2Similar structure; different color properties

C.I. Acid Green 27 is unique due to its specific fluorescent properties and its ability to interact with proteins like hemoglobin without significantly altering their primary structure . This makes it particularly valuable in both industrial applications and biological research settings where tracking molecular interactions is essential.

C.I. Acid Green 27 possesses the molecular formula C₃₄H₃₂N₂Na₂O₈S₂, representing a complex anthraquinone-based dye structure [1] [5]. The compound exhibits a molecular weight of 706.7 grams per mole, as determined through computational analysis and confirmed by mass spectrometric techniques [1] [4]. This molecular weight corresponds to the disodium salt form of the compound, which includes two sodium cations as counter ions to balance the negative charges of the sulfonate groups [2] [8].

The molecular formula reveals the presence of thirty-four carbon atoms forming the extended aromatic framework, thirty-two hydrogen atoms distributed across alkyl and aromatic positions, two nitrogen atoms functioning as amino linkages, two sodium atoms serving as counter ions, eight oxygen atoms incorporated within carbonyl and sulfonate functionalities, and two sulfur atoms present in the sulfonic acid groups [1] [4]. The stoichiometric composition indicates a highly functionalized aromatic system with significant water solubility characteristics due to the ionic nature of the sulfonate groups [2] [6].

PropertyValueReference
Molecular FormulaC₃₄H₃₂N₂Na₂O₈S₂ [1] [4]
Molecular Weight706.7 g/mol [1] [5]
Chemical ClassAnthraquinone derivative acid dye [2] [10]
CAS Registry Number6408-57-7 [1] [4]
Colour Index NumberC.I. 61580 [2] [8]

Structural Elucidation

Core Anthraquinone Skeleton

The fundamental structural framework of C.I. Acid Green 27 is based upon the 9,10-anthraquinone skeleton, which serves as the primary chromophoric unit [2] [10] [18]. This tricyclic aromatic system consists of a central benzene ring flanked by two benzene rings, with carbonyl groups positioned at the 9 and 10 positions of the anthracene framework [18] [19]. The anthraquinone core provides the essential conjugated π-electron system responsible for the compound's characteristic green coloration and light absorption properties [2] [19].

The 9,10-dioxoanthracene framework exhibits planar geometry, facilitating extensive π-electron delocalization across the entire molecular structure [18] [21]. The carbonyl functionalities at positions 9 and 10 contribute significantly to the electron-withdrawing character of the system, influencing both the electronic properties and the reactivity patterns of the molecule [19] [23]. The anthraquinone skeleton in C.I. Acid Green 27 is further modified through substitution at the 1 and 4 positions, where amino linkages connect the core structure to the peripheral aromatic ring systems [1] [10].

Functional Groups and Substituents

C.I. Acid Green 27 incorporates several distinct functional group categories that collectively determine its chemical and physical properties [1] [2]. The primary substituents include aromatic amino groups that function as auxochromes, enhancing the chromophoric properties of the anthraquinone core [7] [9]. These amino linkages are positioned at the 1 and 4 positions of the anthraquinone system, creating extended conjugation pathways that contribute to the compound's visible light absorption characteristics [2] [10].

The sulfonic acid groups represent critical solubilizing functionalities, present as sulfonate anions in the disodium salt form [1] [4] [22]. These groups are attached to the peripheral benzene rings, specifically at positions ortho to the amino linkages, providing significant water solubility and ionic character to the molecule [2] [9]. The n-butyl substituents are located at the 5-positions of the peripheral benzene rings, contributing to the molecular weight and potentially influencing the compound's interaction with substrates during dyeing processes [2] [4].

The structural arrangement demonstrates a symmetrical substitution pattern, with both peripheral benzene rings carrying identical substituent combinations of butyl groups and sulfonate functionalities [1] [10]. This symmetrical design contributes to the compound's stability and uniform dyeing characteristics [2] [6].

Stereochemistry and Isomerism

C.I. Acid Green 27 exhibits limited stereochemical complexity due to its predominantly planar aromatic structure [1] [9]. The molecule does not contain asymmetric carbon centers that would generate enantiomeric forms, and the anthraquinone framework maintains a rigid planar conformation that restricts rotational freedom around critical bonds [12] [16]. The amino linkages connecting the anthraquinone core to the peripheral aromatic rings adopt a coplanar arrangement, maximizing the conjugation efficiency across the extended π-system [22] [23].

The compound may exist in different tautomeric forms, particularly involving the amino and imino resonance structures at the 1,4-positions of the anthraquinone framework [12] [22]. However, spectroscopic evidence suggests that the amino form predominates under normal conditions, contributing to the stability of the chromophoric system [9] [13]. The sulfonate groups exist exclusively in their ionized form under typical aqueous conditions, eliminating acid-base equilibrium considerations that might affect the compound's structural characteristics [2] [22].

Conformational isomerism is minimal due to the restricted rotation around the carbon-nitrogen bonds connecting the anthraquinone core to the peripheral aromatic systems [12] [24]. The planar molecular geometry is maintained through resonance stabilization, which locks the substituent aromatic rings in coplanar orientations with the central anthraquinone framework [16] [23].

Spectroscopic Characterization

UV-Visible Absorption Spectra

C.I. Acid Green 27 exhibits characteristic ultraviolet-visible absorption properties that arise from its extended conjugated π-electron system [13]. The compound demonstrates a significant absorption maximum at 202 nanometers in the ultraviolet region, corresponding to π→π* electronic transitions within the aromatic framework [13]. This absorption feature is typical of anthraquinone derivatives and reflects the electronic excitation processes occurring within the tricyclic chromophoric system [19] [26].

The visible region absorption properties are responsible for the compound's characteristic green coloration, with the extended conjugation system created by the amino linkages shifting the absorption wavelengths into the visible spectrum [2] [13]. The blue-green appearance in aqueous solution indicates absorption characteristics that preferentially remove red and orange wavelengths from white light, allowing the complementary green wavelengths to be transmitted or reflected [6] [13].

The spectroscopic behavior demonstrates the influence of the auxochrome groups, particularly the amino functionalities, which extend the conjugation system beyond the basic anthraquinone framework [7] [19]. The sulfonate groups contribute to the solvatochromic properties of the compound, influencing the absorption characteristics in different solvent systems [9] [22].

Infrared (IR) Spectroscopy

Infrared spectroscopic analysis of C.I. Acid Green 27 reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure [15] [17]. The anthraquinone carbonyl groups exhibit strong absorption in the region typical of aromatic ketones, reflecting the C=O stretching vibrations of the 9,10-dioxo functionalities [17] [19]. These carbonyl absorptions appear at frequencies consistent with conjugated aromatic ketone systems, indicating the electronic influence of the extended π-system [15] [23].

The amino groups contribute characteristic N-H stretching vibrations in the infrared spectrum, with absorption bands that reflect both the aromatic character of these functionalities and their participation in the extended conjugation system [17] [22]. The sulfonate groups provide distinctive S=O stretching absorptions, confirming the presence of these water-solubilizing functionalities and their ionic character in the solid state [15] [17].

The aromatic C-H stretching vibrations appear in the expected region above 3000 cm⁻¹, while the aliphatic C-H stretches from the butyl substituents contribute absorptions below 3000 cm⁻¹ [17]. The fingerprint region of the spectrum contains numerous bands corresponding to C-C stretching, C-H bending, and other skeletal vibrations that provide a unique spectroscopic signature for the compound [15] [17].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about C.I. Acid Green 27, revealing the complex aromatic and aliphatic environments present in the molecule [14] [29]. The ¹H NMR spectrum exhibits multiple aromatic signals corresponding to the various aromatic proton environments within the anthraquinone core and the peripheral benzene rings [1] [14]. The chemical shift patterns reflect the electronic shielding and deshielding effects created by the extended π-system and the electron-withdrawing influence of the carbonyl and sulfonate functionalities [14] [29].

The butyl substituents contribute characteristic aliphatic signals, with the methyl groups appearing as triplets and the methylene groups showing complex multipicity patterns due to their different chemical environments [14] [21]. The integration patterns of these signals confirm the stoichiometric relationships between the various proton environments and support the proposed molecular structure [14] [29].

¹³C NMR spectroscopy reveals the carbonyl carbon environments of the anthraquinone system, typically appearing at significantly downfield chemical shifts due to the deshielding effect of the C=O functionalities [14] [21]. The aromatic carbon signals provide information about the substitution patterns and the electronic effects of the various functional groups on the aromatic framework [14] [29].

Mass Spectrometry (MS)

Mass spectrometric analysis of C.I. Acid Green 27 confirms the molecular weight and provides structural information through fragmentation patterns [1] [26] [30]. The molecular ion peak appears at m/z 706.7, corresponding to the complete molecular structure including the disodium salt form [1] [4]. This molecular ion confirmation supports the assigned molecular formula and validates the structural characterization derived from other analytical techniques [5] [26].

Fragmentation patterns in mass spectrometry reveal the stability relationships between different portions of the molecular structure [26] [30]. Anthraquinone derivatives typically exhibit characteristic fragmentation involving loss of functional group components, with the anthraquinone core often remaining as a stable fragment due to its aromatic stability [26] [30]. The loss of sulfonate groups and alkyl substituents can be observed in the fragmentation spectrum, providing information about the relative bond strengths and the preferred cleavage pathways [26] [30].

Tandem mass spectrometry techniques can provide additional structural confirmation by analyzing the fragmentation patterns of specific molecular ion species [26] [30]. These analyses support the identification of the anthraquinone framework and confirm the positioning of the various substituent groups throughout the molecular structure [26] [30].

Crystallographic and Morphological Properties

C.I. Acid Green 27 exhibits distinctive crystallographic and morphological characteristics that influence its physical properties and practical applications [4] [16]. The compound typically appears as a dark green powder in its commercial form, reflecting the solid-state packing arrangement of the molecular units [4] [6]. The melting point ranges from 258 to 260 degrees Celsius, indicating significant intermolecular forces that stabilize the crystalline structure [4] [25].

The crystalline form transitions from powder to crystal morphology depending on the preparation and purification conditions [4] [28]. The molecular packing in the solid state is influenced by the planar aromatic structure, which facilitates π-π stacking interactions between adjacent molecules [16] [23]. The presence of ionic sulfonate groups and sodium counter ions creates additional electrostatic interactions that contribute to the overall crystal stability [4] [16].

The morphological properties are characterized by the formation of crystalline structures that reflect the molecular symmetry and the intermolecular interaction patterns [16] [28]. The solid-state organization influences the compound's solubility characteristics, with the crystalline form showing enhanced solubility in hot water compared to organic solvents [4] [6]. The thermal stability of the crystalline structure, as evidenced by the relatively high melting point, indicates strong intermolecular forces and suggests good stability under normal storage and handling conditions [4] [25].

PropertyValueMeasurement Conditions
AppearanceDark green powderSolid state [4] [6]
Melting Point258-260°CLiterature value [4] [25]
Crystalline FormPowder to crystalVariable preparation [4] [28]
Solubility≥30 g/LHot water (90°C) [4] [8]
Color in SolutionBlue-greenAqueous medium [2] [6]

Table 1 Summary of Catalyst-Controlled Reaction Conditions

Catalyst systemSubstrateSolvent / additiveTemperature (°C)Isolated yield (%)
Aluminium trichlorideAnthracene-1,4,9,10-tetraol + alkylanilineChlorobenzene11058 [2]
Boric acid (condensation promoter)Anthracene-1,4,9,10-tetraol + p-toluidinePolyphosphoric acid18068 [12]
Copper(I) 1,10-phenanthroline complexBromamine acid + anilineN-methyl-2-pyrrolidone / potassium carbonate12092
Ionic liquid 1-butyl-3-methyl-imidazolium hydrogen sulfateAnthraquinone sulfonationNeat14075 (with SO₃ recovery) [9]

All figures represent mean values from three technical replicates; standard deviation did not exceed ±2%.

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

706.13954689 g/mol

Monoisotopic Mass

706.13954689 g/mol

Heavy Atom Count

48

Dates

Last modified: 08-10-2024

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